Cas no 17934-12-2 (4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)-)
![4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)- structure](https://ja.kuujia.com/scimg/cas/17934-12-2x500.png)
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)-
- Eucomol
- 4-Chromanone,3,5,7-trihydroxy-3-(p-methoxybenzyl)- (8CI)
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (S)-
- [ "" ]
- 3,5,7-Trihydroxy-3-(4-methoxybenzyl)-4-chromanone
- (S)-2,3-Dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one
- 17934-12-2
- CHEMBL4557071
- (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
- HY-N7321
- AKOS040761714
- XE161750
- CS-0113294
- DA-73246
-
- インチ: InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1
- InChIKey: BLSFQQNRFOVLGQ-KRWDZBQOSA-N
- ほほえんだ: COC1=CC=C(C[C@@]2(COC3=CC(=CC(O)=C3C2=O)O)O)C=C1
計算された属性
- せいみつぶんしりょう: 316.095
- どういたいしつりょう: 316.095
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 96.2A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.448±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 584.5±50.0 °C at 760 mmHg
- フラッシュポイント: 218.8±23.6 °C
- ようかいど: 極微溶性(0.1 g/l)(25ºC)、
- じょうきあつ: 0.0±1.7 mmHg at 25°C
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4029-1 mg |
Eucomol |
17934-12-2 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4029-1 mL * 10 mM (in DMSO) |
Eucomol |
17934-12-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
A2B Chem LLC | AE97217-20mg |
Eucomol |
17934-12-2 | ≥98% | 20mg |
$1510.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74650-5 mg |
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)- |
17934-12-2 | 5mg |
¥4480.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4029-5 mg |
Eucomol |
17934-12-2 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74650-5mg |
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)- |
17934-12-2 | 5mg |
¥5280.0 | 2023-09-07 | ||
A2B Chem LLC | AE97217-50mg |
Eucomol |
17934-12-2 | ≥98% | 50mg |
$3010.00 | 2024-04-20 | |
A2B Chem LLC | AE97217-5mg |
Eucomol |
17934-12-2 | ≥98% | 5mg |
$510.00 | 2024-04-20 | |
TargetMol Chemicals | TN4029-1 ml * 10 mm |
Eucomol |
17934-12-2 | 1 ml * 10 mm |
¥ 14000 | 2024-07-20 | ||
A2B Chem LLC | AE97217-10mg |
Eucomol |
17934-12-2 | ≥98% | 10mg |
$910.00 | 2024-04-20 |
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)- 関連文献
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)-に関する追加情報
4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-, (3S)-: A Comprehensive Overview
4H-1-Benzopyran-4-one, also known as cas no 17934-12-2, is a bioactive compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound is a member of the benzopyranone class of molecules, which are known for their diverse biological activities and structural complexity. The specific structure of this compound includes a benzopyranone ring system with hydroxyl groups at positions 5 and 7, as well as a methoxyphenyl substituent at position 3. These structural features contribute to its unique pharmacological properties and make it a valuable subject for further research.
The compound's benzopyranone skeleton is a hallmark of its chemical identity and is responsible for its ability to interact with various biological targets. Recent studies have highlighted its potential as an antioxidant and anti-inflammatory agent, making it a promising candidate for drug development. The presence of multiple hydroxyl groups in the molecule enhances its ability to scavenge free radicals, which is a critical mechanism in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
One of the most intriguing aspects of this compound is its stereochemistry, particularly the (3S) configuration at position 3. This stereochemical feature plays a crucial role in determining the molecule's bioavailability and pharmacokinetics. Research has shown that the (3S) configuration enhances the compound's ability to cross cellular membranes, thereby improving its therapeutic efficacy. This finding underscores the importance of stereochemistry in drug design and highlights the need for further studies to optimize its delivery mechanisms.
The methoxyphenyl substituent at position 3 adds another layer of complexity to this compound's structure and functionality. This group not only contributes to the molecule's stability but also enhances its ability to interact with specific receptors or enzymes. Recent computational studies have revealed that this substituent can modulate the compound's binding affinity to certain targets, such as nuclear receptors involved in inflammation and metabolism.
In terms of applications, this compound has shown potential in both pharmaceutical and nutraceutical industries. Its antioxidant properties make it a viable candidate for inclusion in functional foods or dietary supplements aimed at improving oxidative stress resistance. Additionally, its anti-inflammatory activity suggests its potential use in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Recent advancements in analytical techniques have enabled researchers to better understand the biosynthesis and metabolic pathways of this compound. Studies using metabolomics approaches have identified key enzymes involved in its production in natural sources, such as certain plant species. This knowledge could pave the way for large-scale production through metabolic engineering or fermentation processes.
In conclusion, cas no 17934-12-2 represents a fascinating example of how natural product chemistry can inspire innovative therapeutic solutions. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in both research and commercial applications. As ongoing studies continue to unravel its full potential, this compound holds promise for contributing significantly to the development of novel treatments for various human ailments.
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